molecular formula C28H26BrO2P B8791311 (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide CAS No. 75986-31-1

(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide

Cat. No.: B8791311
CAS No.: 75986-31-1
M. Wt: 505.4 g/mol
InChI Key: SPFGFXOFCSXGAH-UHFFFAOYSA-M
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Description

(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as intermediates in the preparation of various organic molecules. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with an appropriate benzyl halide derivative. One common method includes the reaction of triphenylphosphine with 4-(ethoxycarbonyl)benzyl bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as hydroxide, alkoxide, or amines can be used in these reactions. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonium group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation can produce phosphine oxides.

Scientific Research Applications

(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.

    Material Science: It is used in the preparation of materials with specific electronic or optical properties, such as conducting polymers and organic light-emitting diodes (OLEDs).

    Biological Studies: The compound can be used in biological studies to investigate the effects of phosphonium salts on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with various molecular targets, primarily through its phosphonium group. The compound can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the ethoxycarbonyl group.

    Benzyltriphenylphosphonium Bromide: Similar structure but without the ethoxycarbonyl substituent, used in similar types of reactions.

    Tetraphenylphosphonium Bromide: Another phosphonium salt with four phenyl groups, used in different contexts due to its distinct structure.

Uniqueness

The presence of the ethoxycarbonyl group in (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide imparts unique reactivity and properties compared to other phosphonium salts. This functional group can participate in additional reactions, such as esterification and hydrolysis, expanding the compound’s utility in organic synthesis and material science.

Properties

CAS No.

75986-31-1

Molecular Formula

C28H26BrO2P

Molecular Weight

505.4 g/mol

IUPAC Name

(4-ethoxycarbonylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)24-20-18-23(19-21-24)22-31(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1

InChI Key

SPFGFXOFCSXGAH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16 g of triphenylphosphine, 13.35 g of ethyl 4-bromomethylbenzoate and 50 ml of benzene was stirred at room temperature for 2 days. The precipitate was filtered off, and dried in vacuo to give 20.8 g of (4-ethoxycarbonylbenzyl)triphenylphosphonium bromide.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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